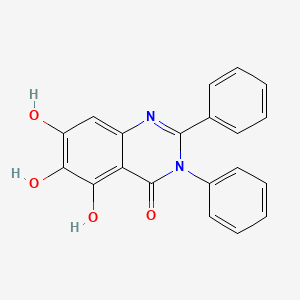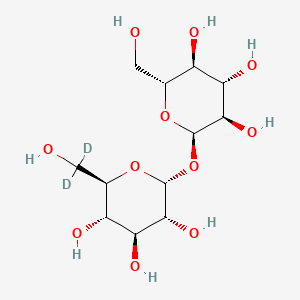
PPAR|A/|A agonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peroxisome proliferator-activated receptor alpha agonist 2 is a compound that acts on the peroxisome proliferator-activated receptor alpha, a type of nuclear receptor involved in the regulation of lipid metabolism and inflammation. This compound has garnered significant attention due to its potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peroxisome proliferator-activated receptor alpha agonist 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of sanguinarine, a natural product isolated from Sanguinaria canadensis, which is modified to enhance its activity as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of peroxisome proliferator-activated receptor alpha agonist 2 involves scaling up the synthetic routes developed in the laboratory. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the quality of the compound during production .
化学反応の分析
Types of Reactions
Peroxisome proliferator-activated receptor alpha agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions are derivatives of peroxisome proliferator-activated receptor alpha agonist 2 with enhanced biological activity. These derivatives are further tested for their efficacy in various biological assays .
科学的研究の応用
Peroxisome proliferator-activated receptor alpha agonist 2 has a wide range of scientific research applications:
Biology: Investigated for its role in regulating lipid metabolism and inflammation in various cell types.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, cardiovascular diseases, and certain types of cancer
Industry: Utilized in the development of new drugs targeting peroxisome proliferator-activated receptor alpha.
作用機序
Peroxisome proliferator-activated receptor alpha agonist 2 exerts its effects by binding to the peroxisome proliferator-activated receptor alpha, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammationThis interaction leads to the transcriptional activation or repression of target genes, resulting in the modulation of lipid metabolism and inflammatory responses .
類似化合物との比較
Peroxisome proliferator-activated receptor alpha agonist 2 is unique compared to other similar compounds due to its dual agonist activity on both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This dual activity enhances its therapeutic potential by targeting multiple pathways involved in metabolic regulation . Similar compounds include:
特性
分子式 |
C25H20O3 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
3-naphthalen-1-yl-2-(4-phenylphenoxy)propanoic acid |
InChI |
InChI=1S/C25H20O3/c26-25(27)24(17-21-11-6-10-20-9-4-5-12-23(20)21)28-22-15-13-19(14-16-22)18-7-2-1-3-8-18/h1-16,24H,17H2,(H,26,27) |
InChIキー |
QZISCDIMRVFENI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(CC3=CC=CC4=CC=CC=C43)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


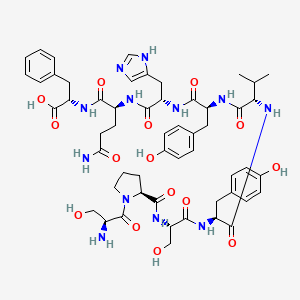
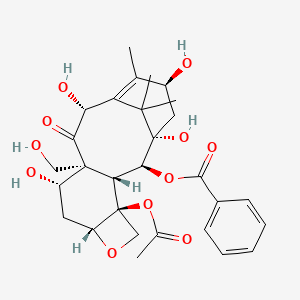
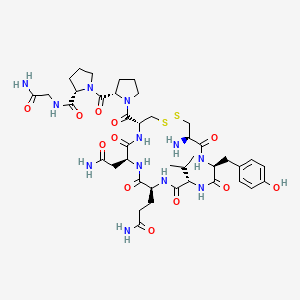
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
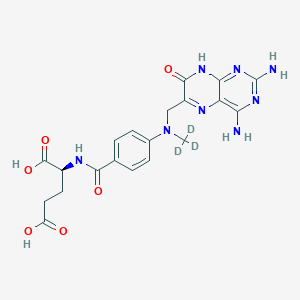

![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)
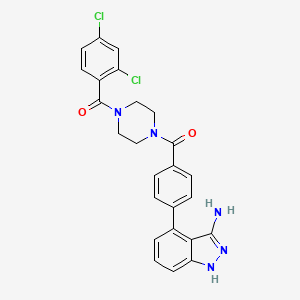

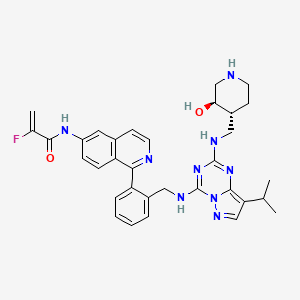
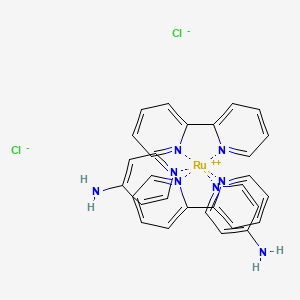
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12394097.png)
